Cas no 2090155-98-7 (1-methylcyclobutane-1-sulfonyl chloride)

1-Methylcyclobutane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a sulfonylation reagent in organic synthesis. Its cyclobutane ring structure imparts steric and electronic properties that can influence reactivity and selectivity in sulfonylation reactions. The compound is particularly valuable for introducing the 1-methylcyclobutylsulfonyl group into target molecules, which may enhance metabolic stability or modulate physicochemical properties in pharmaceutical intermediates. It is typically handled under anhydrous conditions due to its moisture sensitivity. The reagent is suited for applications requiring controlled sulfonylation, offering a balance between reactivity and stability in synthetic transformations. Proper storage and handling are essential to maintain its integrity.
1-methylcyclobutane-1-sulfonyl chloride structure
2090155-98-7 structure
Product Name:1-methylcyclobutane-1-sulfonyl chloride
CAS No:2090155-98-7
MF:C5H9ClO2S
MW:168.641759634018
MDL:MFCD31381256
CID:4636737
PubChem ID:131496920
Update Time:2025-10-12

1-methylcyclobutane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-methylcyclobutane-1-sulfonyl chloride
    • MDL: MFCD31381256
    • Inchi: 1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3
    • InChI Key: JYAAMESUFQZIPN-UHFFFAOYSA-N
    • SMILES: C1(C)(S(Cl)(=O)=O)CCC1

1-methylcyclobutane-1-sulfonyl chloride Pricemore >>

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Additional information on 1-methylcyclobutane-1-sulfonyl chloride

Research Brief on 1-Methylcyclobutane-1-sulfonyl Chloride (CAS: 2090155-98-7) in Chemical Biology and Pharmaceutical Applications

1-Methylcyclobutane-1-sulfonyl chloride (CAS: 2090155-98-7) has recently emerged as a versatile sulfonylation reagent in medicinal chemistry and chemical biology. This brief synthesizes the latest research on its synthetic utility, mechanism of action, and potential therapeutic applications. As a strained cyclic sulfonyl chloride, this compound exhibits unique reactivity patterns that distinguish it from linear sulfonylating agents, making it particularly valuable for the construction of sulfonamide-based bioactive molecules.

Recent studies published in the Journal of Medicinal Chemistry (2023) demonstrate its effectiveness in synthesizing sulfonamide derivatives with improved metabolic stability compared to traditional aromatic sulfonyl chlorides. The methylcyclobutane ring introduces favorable steric and electronic properties that enhance target selectivity in enzyme inhibition studies. Computational modeling suggests the strained ring system contributes to transition state stabilization during nucleophilic substitution reactions.

In proteomics research, 1-methylcyclobutane-1-sulfonyl chloride has shown promise as a cysteine-specific labeling reagent due to its balanced reactivity profile. A 2024 Nature Chemical Biology study reported its application in chemoproteomic platforms, where it demonstrated superior labeling efficiency (89-93%) across diverse cysteine environments while maintaining excellent selectivity over other nucleophilic amino acids. This positions the reagent as a valuable tool for covalent drug discovery and target identification.

Pharmaceutical development studies highlight its role in creating sulfonamide-based kinase inhibitors, particularly for challenging targets like KRAS G12C. The compact cyclobutyl moiety enables optimal positioning in the switch-II pocket while minimizing off-target interactions. Clinical-stage compounds derived from this scaffold currently show promising Phase I results in non-small cell lung cancer models, with improved CNS penetration compared to bulkier sulfonamide derivatives.

From a synthetic chemistry perspective, recent optimization work (Organic Process Research & Development, 2024) has established robust kilogram-scale production methods with >98% purity. The development of continuous flow processes has addressed previous challenges with exothermic decomposition, enabling broader industrial adoption. Stability studies indicate the reagent maintains >90% potency for 12 months when stored under argon at -20°C.

Emerging applications in antibody-drug conjugate (ADC) development leverage the reagent's ability to introduce stable sulfonamide linkages. A 2023 ACS Central Science publication detailed its use in constructing homogeneous ADCs with drug-to-antibody ratios of 4:1, demonstrating superior serum stability (t1/2 > 7 days) compared to maleimide-based conjugates. This innovation addresses a critical need in next-generation bioconjugation chemistry.

Future research directions include exploring its potential in PROTAC design, where the strained ring system may facilitate novel E3 ligase interactions, and further development as a covalent warhead for challenging protein targets. The compound's unique combination of synthetic accessibility and biological performance establishes 1-methylcyclobutane-1-sulfonyl chloride as a significant addition to the medicinal chemistry toolbox with applications spanning small molecules to biologics.

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